molecular formula C17H15N5O3S2 B2522761 10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene CAS No. 1246178-97-1

10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2522761
CAS No.: 1246178-97-1
M. Wt: 401.46
InChI Key: PBBDEJHXHLGNEN-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocycle featuring a fused 5-thia-1,8,11,12-tetraaza core with a benzenesulfonyl group at position 10 and a morpholin-4-yl substituent at position 6. Its complex architecture combines sulfur, nitrogen, and oxygen heteroatoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-[10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c23-27(24,12-4-2-1-3-5-12)17-16-18-15(21-7-9-25-10-8-21)14-13(6-11-26-14)22(16)20-19-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBDEJHXHLGNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule notable for its unique structural features and potential biological activities. It possesses a tetraazatricyclo framework with multiple functional groups that may influence its reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of the compound is C20H21N5O3S2C_{20}H_{21}N_{5}O_{3}S_{2} and it has a molecular weight of 443.5 g/mol . The presence of the benzenesulfonyl group and morpholine ring contributes to its chemical diversity.

PropertyValue
Molecular FormulaC20H21N5O3S2C_{20}H_{21}N_{5}O_{3}S_{2}
Molecular Weight443.5 g/mol
CAS Number892739-02-5

Medicinal Chemistry Applications

This compound has been identified as a potential lead in medicinal chemistry due to its structural complexity and possible interactions with biological targets. Its unique tetraazatricyclo structure may confer specific pharmacological properties that can be exploited in drug development.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfonamide moiety is known to enhance antibacterial activity through mechanisms such as inhibition of folate synthesis.
  • Anticancer Potential : The tetraazatricyclo structure has been associated with anticancer activity in various studies. Compounds with such frameworks can induce apoptosis in cancer cells by interacting with DNA or inhibiting key enzymes involved in cell proliferation.
  • Neuropharmacological Effects : The morpholine group is often associated with neuroactive compounds. Research indicates that derivatives of morpholine can modulate neurotransmitter systems, suggesting that this compound may have potential as a neuropharmacological agent.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antimicrobial Activity : A research article published in Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives showed significant activity against Gram-positive bacteria, indicating the potential for developing new antibiotics .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that tetraazatricyclo compounds induced cell cycle arrest and apoptosis at micromolar concentrations .
  • Neuroactive Compound Analysis : A study highlighted the neuroprotective effects of morpholine-containing compounds in models of neurodegeneration, suggesting that the target compound could be investigated for similar effects .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • DNA Interaction : The tetraazatricyclo structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Morpholine derivatives often interact with neurotransmitter receptors, which could modulate synaptic transmission and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs (Table 1) share the tricyclic 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene core but differ in substituents at positions 7 and 10:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Substituents (Position 10 / Position 7) Molecular Weight
10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[...]pentaene Not Provided C₁₉H₁₇N₅O₂S₂ Benzenesulfonyl / Morpholin-4-yl 427.5 (calc.)
10-(4-Ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]pentaen-7-amine 892743-41-8 C₂₂H₁₉N₅O₃S₂ 4-Ethylbenzenesulfonyl / 4-Methoxyphenyl 465.6
N-(3,4-Dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]pentaen-7-amine 892733-61-8 C₂₂H₁₉N₅O₄S₂ 4-Methylbenzenesulfonyl / 3,4-Dimethoxyphenyl 481.6
Key Observations:

Substituent Effects on Molecular Weight :

  • The morpholin-4-yl group in the target compound reduces molecular weight (427.5 vs. 465.6–481.6) compared to bulkier aryl amine substituents in analogs .
  • Increased oxygen content in the 3,4-dimethoxyphenyl derivative (C₂₂H₁₉N₅O₄S₂) enhances polarity but may reduce membrane permeability.

Electronic and Steric Profiles: Benzenesulfonyl vs. Morpholine vs. Aryl Amines: The morpholine ring (a saturated six-membered heterocycle) offers conformational flexibility and improved solubility compared to rigid aryl amines like 4-methoxyphenyl .

Structural and Crystallographic Insights

  • X-ray Crystallography : Structural analogs (e.g., hexaazatricyclo compounds) exhibit planar tricyclic cores with bond lengths (C–C ≈ 1.39–1.42 Å) and angles consistent with aromaticity .
  • Tautomerism : Sulfonyl and amine groups in analogs like 12-(4-methoxyphenyl)-hexaazatricyclo[...]pentaene may undergo tautomerism, affecting reactivity .

Implications of Structural Differences

  • Solubility : The morpholin-4-yl group likely enhances aqueous solubility compared to methoxyphenyl substituents, critical for bioavailability.
  • Reactivity : Electron-withdrawing benzenesulfonyl groups may increase susceptibility to nucleophilic attack at the sulfonyl center.

Q & A

Q. Q. How to address discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Answer :
  • Re-docking : Apply induced-fit docking (IFD) to account for protein flexibility and solvation effects .
  • Experimental Controls : Include a positive control (e.g., staurosporine for kinases) to normalize assay variability .
  • Free Energy Calculations : Perform MM-GBSA to refine binding affinity estimates and reconcile with observed activity .

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